1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 944722-26-3
VCID: VC5470880
InChI: InChI=1S/C14H16N2O2/c1-9-15-12-8-10(14(17)18)6-7-13(12)16(9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,17,18)
SMILES: CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)O
Molecular Formula: C14H16N2O2
Molecular Weight: 244.294

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid

CAS No.: 944722-26-3

Cat. No.: VC5470880

Molecular Formula: C14H16N2O2

Molecular Weight: 244.294

* For research use only. Not for human or veterinary use.

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid - 944722-26-3

Specification

CAS No. 944722-26-3
Molecular Formula C14H16N2O2
Molecular Weight 244.294
IUPAC Name 1-cyclopentyl-2-methylbenzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C14H16N2O2/c1-9-15-12-8-10(14(17)18)6-7-13(12)16(9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,17,18)
Standard InChI Key LPGAZCJFLBYFMV-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylic acid has the molecular formula C₁₄H₁₆N₂O₂ and a molar mass of 244.29 g/mol. Its IUPAC name, 1-cyclopentyl-2-methylbenzimidazole-5-carboxylic acid, reflects the fusion of a benzimidazole core with a cyclopentyl ring at the N1 position and a methyl group at C2. The carboxylic acid moiety at C5 enhances its potential for chemical derivatization, particularly esterification.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O₂
Molecular Weight244.29 g/mol
CAS Number944722-26-3
IUPAC Name1-cyclopentyl-2-methylbenzimidazole-5-carboxylic acid
SMILESCC1=NC2=C(N1C3CCCC3)C=CC(=C2)C(=O)O
InChIKeyLPGAZCJFLBYFMV-UHFFFAOYSA-N

Structural Analogues and Derivatives

The methyl ester derivative, methyl 1-cyclopentyl-2-methyl-1,3-benzodiazole-5-carboxylate (CAS 904687-01-0), exhibits a molecular weight of 258.32 g/mol and serves as a lipophilic counterpart to the parent carboxylic acid. Substitution of the cyclopentyl group with a cyclopropyl moiety yields 1-cyclopropyl-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS 1094428-46-2), underscoring the versatility of the benzodiazole scaffold in synthetic chemistry .

Physicochemical and Spectroscopic Properties

Solubility and Stability

Experimental solubility data remain unreported, but the presence of a polar carboxylic acid group implies moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA). Stability under ambient conditions is inferred from its storage recommendations, though photodegradation studies are absent.

Spectroscopic Characterization

  • IR Spectroscopy: Expected absorption bands include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ν(N-H) at ~3200 cm⁻¹ (benzimidazole).

  • NMR: ¹H NMR would reveal cyclopentyl proton resonances (δ 1.5–2.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and methyl group signals (δ 2.0–2.5 ppm).

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